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Introduction
The imidazole-2-thiol core is a five-membered heterocyclic system containing two nitrogen

atoms and a sulfur atom exocyclic to the ring. This structural motif is of significant interest in

medicinal and industrial chemistry due to its diverse biological activities. The most prominent

application of imidazole-2-thiol derivatives is in the management of hyperthyroidism, where

they function as potent antithyroid agents. This technical guide provides a comprehensive

overview of the discovery, history, synthesis, and mechanism of action of these important

compounds, with a particular focus on the clinically significant drugs, methimazole and

carbimazole.

The Serendipitous Discovery of Antithyroid
Thionamides
The journey to the development of imidazole-2-thiol antithyroid drugs began not with a targeted

drug discovery program, but with a series of serendipitous observations in the 1940s.

Researchers, including Drs. Julia and Cosmo Mackenzie and Curt Richter at the Johns

Hopkins University School of Medicine, noted that certain sulfur-containing compounds, such

as sulfaguanidine and thiourea, induced goiter in experimental animals.[1][2] This goitrogenic

effect was correctly hypothesized to be a consequence of the inhibition of thyroid hormone
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synthesis, leading to a compensatory increase in thyroid-stimulating hormone (TSH) from the

pituitary gland, which in turn caused thyroid enlargement.[3]

These findings spurred a wave of research to identify and synthesize more potent and less

toxic antithyroid agents. A key figure in this endeavor was Dr. Edwin B. Astwood, who in 1942,

began to systematically investigate the antithyroid properties of various compounds.[1][3] His

initial work focused on thiourea and later, the more effective thiouracil, which he reported on in

a seminal 1943 publication.[1] This pioneering work laid the foundation for the development of

the thionamide class of antithyroid drugs.

Methimazole (Thiamazole): The First Imidazole-2-
Thiol Drug
While thiouracil and its derivatives were effective, the search continued for compounds with

improved potency and a better safety profile. This led Astwood to investigate imidazole-2-thiol

derivatives. The compound 1-methylimidazole-2-thiol, also known as methimazole or

thiamazole, had been known since 1889.[4] In 1949, Astwood and his colleague M.M. Stanley

published their findings demonstrating the high antithyroid activity of methimazole in man,

showing it to be superior to previous therapies.[5]

Following these discoveries, Eli Lilly and Company developed methimazole for clinical use

under the trade name Tapazole.[4] It was approved for medical use in the United States in 1950

and remains a primary treatment for hyperthyroidism today.[6] On a weight basis, methimazole

is approximately 10 times more potent than propylthiouracil, another major antithyroid drug.[7]

Carbimazole: A Prodrug Approach
In 1951, A. Lawson, C. Rimington, and C. E. Searle reported on the antithyroid activity of 2-

carbethoxythio-1-methylglyoxaline, a compound that would come to be known as carbimazole.

[8][9] Carbimazole was rationally designed as a derivative of methimazole.[10] It functions as a

prodrug, being rapidly and almost completely metabolized in the body to the active compound,

methimazole.[10][11] This approach was intended to potentially modify the drug's properties,

such as taste or stability, while delivering the active therapeutic agent. Carbimazole became a

widely used antithyroid drug, particularly in the United Kingdom and other parts of the world.[7]
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Synthesis of Imidazole-2-Thiol Compounds
A variety of synthetic routes to imidazole-2-thiol and its derivatives have been developed over

the years.

General Synthetic Strategies
Marckwald Synthesis: This is a classical method for the synthesis of 2-mercaptoimidazoles

(imidazole-2-thiones). It involves the reaction of an α-aminoketone or α-aminoaldehyde with

a thiocyanate, such as potassium or ammonium thiocyanate.[12][13][14] The reaction

proceeds through the formation of a thiourea intermediate, which then cyclizes to form the

imidazole-2-thiol ring.

From Vicinal Diamines: Imidazole-2-thiones can also be prepared by reacting a vicinal

diamine with a compound containing a thiocarbonyl moiety, such as carbon disulfide or

thiophosgene.

From α-Haloketones: The reaction of α-haloketones with thiourea or its derivatives can also

yield imidazole-2-thiol compounds.

Experimental Protocols
Probable Historical Synthesis of Methimazole (Thiamazole)

The original 1889 synthesis of thiamazole was a two-stage process.[4] While the detailed

protocol from the original publication is not readily available, a probable reaction scheme is as

follows:

Formation of the Thiourea Intermediate: 2,2-Diethoxyethaneamine is reacted with methyl

isothiocyanate to form an N,N'-disubstituted thiourea derivative.

Cyclization: The thiourea intermediate is then treated with an acid catalyst to induce

cyclization, likely through the elimination of ethanol, to form the 1-methylimidazole-2-thiol

ring.

A later manufacturing process developed in the 1940s involved the reaction of

aminoacetaldehyde diethylacetal with methylisothiocyanate, followed by acid-catalyzed

hydrolysis and cyclization.[4][15]
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Probable Historical Synthesis of Carbimazole

The synthesis of carbimazole, as first described by Lawson, Rimington, and Searle in 1951,

involves the acylation of methimazole.[8]

Materials: 1-methyl-2-mercaptoimidazole (methimazole), ethyl chloroformate, a suitable base

(e.g., pyridine), and a solvent.

Methodology (Probable):

Methimazole is dissolved in a suitable solvent containing a base to act as an acid

scavenger.

Ethyl chloroformate is added, likely dropwise and with cooling, to the solution.

The reaction mixture is stirred for a period of time to allow for the formation of the

carbamate ester.

The product, carbimazole, is then isolated and purified, likely through precipitation and

recrystallization.

A General Laboratory Scale Synthesis of a Substituted Imidazole-2-Thiol (Marckwald

Synthesis)

This protocol describes a general method for the synthesis of a 4,5-disubstituted imidazole-2-

thiol from an α-aminoketone and potassium thiocyanate.

Materials: α-aminoketone hydrochloride, potassium thiocyanate, a suitable solvent (e.g.,

ethanol, water, or a mixture), and acid for workup (if necessary).

Methodology:

The α-aminoketone hydrochloride and potassium thiocyanate are dissolved in the chosen

solvent in equimolar amounts.

The reaction mixture is heated to reflux for a specified period, typically several hours. The

progress of the reaction can be monitored by thin-layer chromatography.
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Upon completion, the reaction mixture is cooled, and the product may precipitate directly.

Alternatively, the solvent is removed under reduced pressure, and the residue is treated

with water.

The crude product is collected by filtration, washed with water, and then purified by

recrystallization from a suitable solvent like ethanol.

Mechanism of Action as Antithyroid Agents
Methimazole, the active form of both methimazole and carbimazole, exerts its therapeutic effect

by inhibiting the synthesis of thyroid hormones.[4][6] The key target of methimazole is the

enzyme thyroid peroxidase (TPO), which is located at the apical membrane of thyroid follicular

cells.[6][16]

TPO catalyzes two crucial steps in thyroid hormone synthesis:

Iodide Oxidation: TPO utilizes hydrogen peroxide to oxidize iodide ions (I⁻) to a more

reactive iodine species.

Iodination and Coupling: This reactive iodine is then incorporated into tyrosine residues on

the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO

then catalyzes the coupling of these iodinated tyrosine residues to form the thyroid

hormones, thyroxine (T4) and triiodothyronine (T3).

Methimazole acts as a substrate for the TPO-iodine complex, thereby competitively inhibiting

the interaction of the enzyme with tyrosine residues on thyroglobulin.[16] This effectively blocks

the iodination and coupling reactions, leading to a decrease in the production of thyroid

hormones.
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Caption: Inhibition of Thyroid Hormone Synthesis by Methimazole.

Quantitative Data
Table 1: Physicochemical Properties of Methimazole and
Carbimazole
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Property Methimazole Carbimazole

IUPAC Name
1-Methyl-1,3-dihydro-2H-

imidazole-2-thione

Ethyl 3-methyl-2-thioxo-2,3-

dihydro-1H-imidazole-1-

carboxylate

Molecular Formula C₄H₆N₂S C₇H₁₀N₂O₂S

Molecular Weight 114.17 g/mol [6] 186.23 g/mol

Melting Point 146-148 °C[17] 122-125 °C

Appearance
White to off-white crystalline

powder[18]

White or creamy-white

crystalline powder

Solubility
Soluble in water (200 mg/mL),

ethanol, chloroform[17]

Slightly soluble in water,

soluble in alcohol and

chloroform

pKa
~11.5 - 12.37 (Predicted)[18]

[19]
Not readily available

LogP -0.3[20] Not readily available

Table 2: In Vitro Inhibitory Activity of Methimazole
against Peroxidase

Enzyme Source Substrate
IC₅₀ of Methimazole
(µM)

Reference

Lactoperoxidase

(LPO)
ABTS ~7.0 [21]

Thyroid Peroxidase

(TPO)
Tyrosine

Varies by assay

condition
[22]

Note: Lactoperoxidase is often used as a model for thyroid peroxidase due to structural and

functional similarities.
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Table 3: Early Clinical Data on the Efficacy of Antithyroid
Drugs

Drug
Typical Initial
Daily Dose

Time to
Euthyroidism

Notes Reference

Methimazole 15-60 mg 4-8 weeks

Dosing is

typically divided

initially, but once-

daily

maintenance is

common due to

its longer half-

life.

[6]

Carbimazole 20-60 mg 4-8 weeks

Doses are

generally

considered

equivalent to

methimazole

after conversion.

[11]

Beyond Antithyroid Activity: Other Applications
While the primary application of imidazole-2-thiol compounds is in the treatment of

hyperthyroidism, research has explored other potential therapeutic uses for this class of

molecules. The imidazole nucleus is a well-known pharmacophore present in numerous

biologically active compounds. Derivatives of imidazole-2-thiol have been synthesized and

investigated for a range of activities, including:

Antimicrobial Agents: Some novel imidazole-2-thiol derivatives have been shown to possess

moderate antibacterial and antifungal activity.

Anti-inflammatory Agents: Benzimidazole derivatives containing a thiol group have been

explored as potential anti-inflammatory agents.[23]

Corrosion Inhibitors: 2-Mercapto-1-methylimidazole has been studied as an effective

corrosion inhibitor for copper.[24]
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Immunomodulatory Agents: Methimazole itself has been shown to have immunomodulatory

effects beyond its direct action on thyroid hormone synthesis.[17][25]

Start: Design of Imidazole-2-thiol Derivative

Chemical Synthesis
(e.g., Marckwald Synthesis)

Purification
(Recrystallization, Chromatography)

Structural Characterization
(NMR, IR, Mass Spec)

In Vitro Biological Screening
(e.g., Enzyme Inhibition, Antimicrobial Assay)

Data Analysis
(IC₅₀, MIC determination)

Lead Optimization
(Structure-Activity Relationship Studies)

Iterative Redesign

End: Identification of Lead Compound

Successful Candidate
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Click to download full resolution via product page

Caption: General Experimental Workflow for Imidazole-2-thiol Drug Discovery.

Conclusion
The discovery and development of imidazole-2-thiol compounds, particularly methimazole and

its prodrug carbimazole, represent a significant milestone in the history of endocrinology and

pharmacology. Stemming from serendipitous observations of the goitrogenic properties of

sulfur-containing compounds, the focused research efforts of pioneers like Edwin B. Astwood

led to highly effective therapies for hyperthyroidism that have remained mainstays of treatment

for over 70 years. The rich chemistry of the imidazole-2-thiol scaffold continues to be explored,

with ongoing research into new derivatives with a wide range of potential therapeutic

applications, demonstrating the enduring importance of this chemical class in drug discovery

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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